2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Description
2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an ethylphenyl group and a pyrrolidinylmethyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
Properties
IUPAC Name |
2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-2-12-7-3-4-8-13(12)18-16-20-14(19-15(17)21-16)11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXELYMQRRNONBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a nucleophilic substitution reaction, where 2-ethylphenylamine reacts with the triazine core.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached through a reductive amination reaction, where pyrrolidine and formaldehyde are used in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazine ring and attached functional groups play a crucial role in binding to the active sites of these targets, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-N-(2-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
- 2-N-(2-ethylphenyl)-6-(morpholin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
- 2-N-(2-ethylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Comparison
Compared to similar compounds, 2-N-(2-ethylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the ethylphenyl and pyrrolidinylmethyl groups. These groups enhance its stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
